
3-(Chloromethyl)-2-fluoropyridine
Overview
Description
3-(Chloromethyl)-2-fluoropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a chloromethyl group (-CH2Cl) and a fluorine atom attached to the pyridine ring
Preparation Methods
The synthesis of 3-(Chloromethyl)-2-fluoropyridine can be achieved through several methods. One common approach involves the chloromethylation of 2-fluoropyridine using formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours to achieve the desired product.
Industrial production methods may involve similar chloromethylation reactions but are optimized for large-scale synthesis. These methods often utilize continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving the yield and purity of the final product.
Chemical Reactions Analysis
3-(Chloromethyl)-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Electrophilic Substitution: The fluorine atom on the pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include bases like sodium hydroxide for nucleophilic substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. Major products formed from these reactions include substituted pyridines, aldehydes, carboxylic acids, and alcohols.
Scientific Research Applications
3-(Chloromethyl)-2-fluoropyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules.
Biology: The compound is used in the development of bioactive molecules that can interact with biological targets, such as enzymes or receptors. It is also employed in the synthesis of fluorescent probes for imaging studies.
Medicine: In medicinal chemistry, this compound is used to develop new drugs with potential therapeutic effects. Its derivatives have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings. Its unique reactivity allows for the modification of surfaces and the creation of functional materials.
Mechanism of Action
The mechanism of action of 3-(Chloromethyl)-2-fluoropyridine involves its ability to undergo nucleophilic substitution reactions, where the chloromethyl group is replaced by various nucleophiles. This reactivity allows the compound to interact with biological targets, such as enzymes or receptors, by forming covalent bonds with nucleophilic residues. The molecular targets and pathways involved depend on the specific derivative of the compound and its intended application.
Comparison with Similar Compounds
3-(Chloromethyl)-2-fluoropyridine can be compared with other halogenated pyridines, such as 3-(Chloromethyl)-4-fluoropyridine and 3-(Chloromethyl)-2-chloropyridine. These compounds share similar reactivity due to the presence of halogen atoms and a chloromethyl group. the position and type of halogen atom can influence the compound’s reactivity and selectivity in chemical reactions.
3-(Chloromethyl)-4-fluoropyridine: Similar to this compound but with the fluorine atom at the 4-position. This positional isomer may exhibit different reactivity in electrophilic substitution reactions.
3-(Chloromethyl)-2-chloropyridine: Contains a chlorine atom instead of fluorine at the 2-position. The presence of two chlorine atoms can enhance the compound’s reactivity towards nucleophiles.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of reactivity and stability, making it a versatile intermediate for various applications.
Properties
IUPAC Name |
3-(chloromethyl)-2-fluoropyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFN/c7-4-5-2-1-3-9-6(5)8/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNYUNAAFVNAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)F)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-[1-(4-Chlorophenyl)-2-methylpropan-2-yl]urea](/img/structure/B3024587.png)

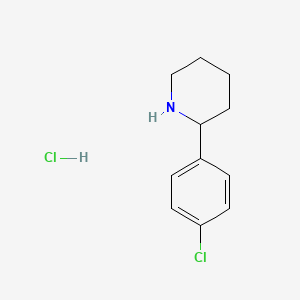
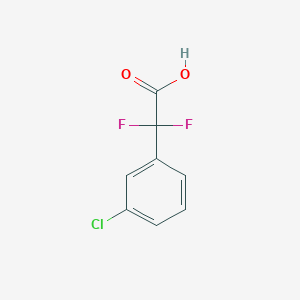
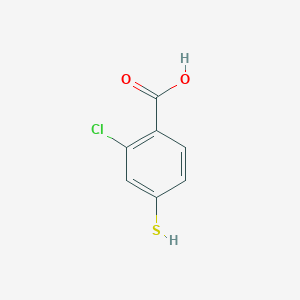
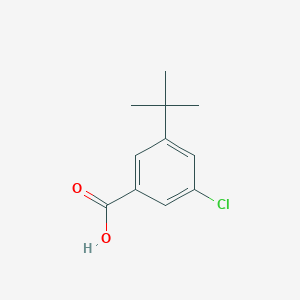
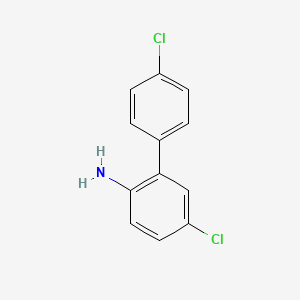
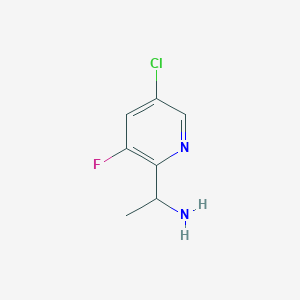
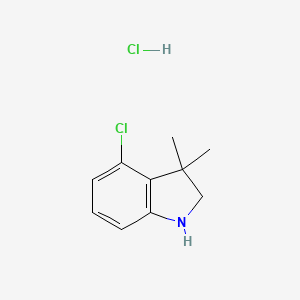
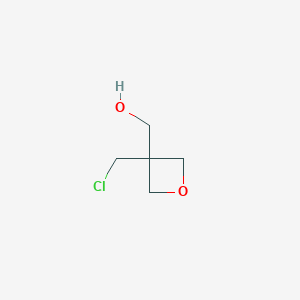
![3-Chloroimidazo[1,2-a]pyridine](/img/structure/B3024605.png)

![7-Chloroimidazo[1,2-c]pyrimidin-5-ol](/img/structure/B3024609.png)

